6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
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Overview
Description
6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of phenyl and trimethoxybenzyl groups in its structure suggests that it might exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Phenyl Group: This step might involve the use of phenylation reactions, such as Suzuki coupling or direct arylation.
Attachment of the Trimethoxybenzyl Group: This can be done through alkylation reactions using 3,4,5-trimethoxybenzyl halides or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions could target the pyridazinone core or the aromatic rings, potentially forming dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes, receptors, or other molecular targets through binding interactions. The presence of multiple functional groups suggests potential for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-phenylpyridazin-3(2H)-one: Lacks the trimethoxybenzyl group, potentially resulting in different biological activity.
6-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one: Lacks the phenyl group, which might affect its chemical reactivity and biological properties.
Uniqueness
The combination of phenyl and trimethoxybenzyl groups in 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one might confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.
Properties
IUPAC Name |
3-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-10-13(11-18(25-2)19(17)26-3)9-15-12-16(21-22-20(15)23)14-7-5-4-6-8-14/h4-8,10-12H,9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBMOGXESOWIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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